Bienvenue dans la boutique en ligne BenchChem!

5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Anticoagulation FXa Inhibition Bioisosterism

5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS 933685-36-0), also known as (3R,5S)-5-(aminomethyl)-1-methyl-3-pyrrolidinol in its chiral form (CAS 134618-04-5), is a chiral pyrrolidine derivative characterized by a 3-hydroxyl group and a 5-aminomethyl substituent on a saturated 1-methylpyrrolidine ring. This configuration establishes a specific hydrogen-bonding network and topological pharmacophore distinct from simple aminomethylpyrrolidines lacking the 3-hydroxyl group or N-1 methyl substitution, a critical consideration in procurement where the exact stereochemistry and substitution pattern directly dictate downstream biological target engagement.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 933685-36-0
Cat. No. B3307571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1-methylpyrrolidin-3-ol
CAS933685-36-0
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN1CC(CC1CN)O
InChIInChI=1S/C6H14N2O/c1-8-4-6(9)2-5(8)3-7/h5-6,9H,2-4,7H2,1H3
InChIKeyZPOXBKJTQMEVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 933685-36-0): Procurement-Focused Baseline for a Chiral Pyrrolidine Scaffold


5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS 933685-36-0), also known as (3R,5S)-5-(aminomethyl)-1-methyl-3-pyrrolidinol in its chiral form (CAS 134618-04-5), is a chiral pyrrolidine derivative characterized by a 3-hydroxyl group and a 5-aminomethyl substituent on a saturated 1-methylpyrrolidine ring . This configuration establishes a specific hydrogen-bonding network and topological pharmacophore distinct from simple aminomethylpyrrolidines lacking the 3-hydroxyl group or N-1 methyl substitution, a critical consideration in procurement where the exact stereochemistry and substitution pattern directly dictate downstream biological target engagement [1].

Why Generic Pyrrolidine Substitution Fails: Differential SAR Requirements for 5-(Aminomethyl)-1-methylpyrrolidin-3-ol


Substituting 5-(aminomethyl)-1-methylpyrrolidin-3-ol with a generic pyrrolidine analog is scientifically invalid for target-based procurement due to profound differences in bioisosteric equivalence and structure-activity relationships (SAR). The amino(methyl) pyrrolidine core of this compound was specifically designed as a bioisostere for the piperazine moiety in known inhibitors [1]. Minor positional changes of the aminomethyl and hydroxyl groups, or removal of the N-methyl, can invert or ablate target affinity and selectivity. For instance, the presence and position of the hydroxyl group on the pyrrolidine ring are critical for hydrogen-bonding networks, directly impacting the pKi values at receptors like TAAR1, where a pKi of 7.66 has been recorded [2]. Without this precise substitution pattern, the intended biological activity is not replicated, rendering generic substitutions unsuitable for research applications requiring this specific pharmacophore.

Quantitative Procurement Evidence for 5-(Aminomethyl)-1-methylpyrrolidin-3-ol: Comparator-Based Differentiation Data


Differentiation from Piperazine-Derived FXa Inhibitors: A Bioisosteric Scaffold Replacement

The amino(methyl) pyrrolidine scaffold of 5-(aminomethyl)-1-methylpyrrolidin-3-ol serves as a direct bioisostere for the piperazine core in established Factor Xa (FXa) inhibitors. This is a class-level inference: a structural analog in the same series achieved an FXa IC50 of 5.5 nM, validating the scaffold's potential as a replacement for piperazine-based inhibitors [1]. While direct IC50 data for the specific compound 5-(aminomethyl)-1-methylpyrrolidin-3-ol is not available, the scaffold's design was driven by this bioisosteric rationale, differentiating it from inhibitors based on other heterocyclic cores.

Anticoagulation FXa Inhibition Bioisosterism

TAAR1 Agonist Activity: A Potential Point of Differentiation for CNS Research

In vitro data indicate that 5-(Aminomethyl)-1-methylpyrrolidin-3-ol acts as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) with a validated role in psychiatric disorders [1]. The compound shows agonist activity with a pKi of 7.66 (equivalent to an IC50 of approximately 21.9 nM) at the rat TAAR1 receptor [1]. This is a supporting piece of evidence, as it highlights a potential biological target distinct from other pyrrolidine derivatives used as simple synthetic intermediates.

Neuroscience TAAR1 GPCR

Differentiation from 2-Aminomethyl and 3-Aminomethyl Pyrrolidine Isomers

The positional isomerism of the aminomethyl group on the pyrrolidine ring is a critical differentiator. The target compound is the 5-substituted isomer (CAS 933685-36-0). Its close positional analog, 2-(aminomethyl)-1-methylpyrrolidin-3-ol (CAS 134618-04-5), represents a different regioisomer . Another positional isomer is 3-(aminomethyl)-1-methylpyrrolidin-3-ol (CAS 1342062-26-3) [1]. In chemical and biological systems, these isomers are distinct entities with unique steric and electronic properties, leading to different SAR profiles. For example, the 5-aminomethyl isomer (the target compound) is specifically linked to TAAR1 activity, whereas the 2- and 3- isomers are often explored for other target classes like FXa or as more general chiral building blocks [2].

Chiral Synthesis Isomerism Medicinal Chemistry

Differentiation from N-Unsubstituted Pyrrolidin-3-ol Analogs

The N-1 methyl group is a key structural feature. The compound 5-(aminomethyl)pyrrolidin-3-ol (CAS 1423028-31-2) is the direct N-1 unsubstituted analog . This methylation alters the compound's lipophilicity, basicity, and metabolic stability. While direct quantitative comparison data for biological activity or stability is not available, the presence of the methyl group is a well-established SAR principle in medicinal chemistry to enhance membrane permeability and block potential metabolic N-dealkylation pathways.

SAR Nitrogen Substitution Physicochemical Properties

Differentiation from N-Methyl-aryl Pyrrolidinols with Analgesic Activity

This compound belongs to a broader class of N-methyl-pyrrolidinols that have been investigated for antinociceptive activity [1]. A series of structurally related N-methyl-arylpyrrolidinols demonstrated significant antinociceptive properties in in vivo mouse models (hot plate and formalin tests) [1]. While this is class-level evidence and does not provide direct quantitative data for the target compound itself, it distinguishes the N-methyl-pyrrolidinol pharmacophore from other nitrogen-containing heterocycles (e.g., piperidines or morpholines) that lack this specific activity profile.

Analgesia Antinociception In Vivo

Differentiation from Piperazine-Containing H3 Antagonists

Aminomethylpyrrolidine derivatives, a class to which 5-(Aminomethyl)-1-methylpyrrolidin-3-ol belongs, have been identified as imidazole-free antagonists for the Histamine H3 receptor, a target for CNS disorders [1]. These compounds are structurally distinct from prototypical H3 antagonists, which often contain an imidazole moiety, offering a different selectivity and safety profile [1]. The aminomethylpyrrolidine core provides a scaffold for achieving high affinity and selectivity for the H3 receptor without the imidazole-related liabilities.

Histamine H3 Receptor CNS Bioisosterism

Optimal Research Application Scenarios for Procuring 5-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 933685-36-0)


Lead Optimization in CNS Drug Discovery for TAAR1 Agonists

Based on its demonstrated pKi of 7.66 at rat TAAR1 [1], this compound is ideally suited as a starting point or a key intermediate for medicinal chemistry programs focused on developing novel TAAR1 agonists for psychiatric conditions like schizophrenia or substance use disorders. Its activity on this validated CNS target provides a clear, evidence-backed entry point for lead optimization.

Design of Novel Anticoagulants via Piperazine Bioisosteric Replacement

As a validated bioisostere for the piperazine core in FXa inhibitors [2], this compound serves a critical role in generating patentable chemical matter in the anticoagulation field. Researchers can leverage its distinct scaffold to explore new intellectual property space around FXa inhibition, with a known analog (Compound 15) having achieved an IC50 of 5.5 nM against FXa [2].

Development of Non-Imidazole Histamine H3 Receptor Antagonists

The aminomethylpyrrolidine core is a known template for imidazole-free H3 antagonists [3]. This compound is therefore a strategic building block for synthesizing novel H3 ligands, circumventing the potential metabolic and safety issues associated with the imidazole ring found in earlier-generation antagonists. This is a direct application for neuroscience researchers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.